5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a triazole derivative that has been synthesized using various methods. It has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis methods for related triazole derivatives are detailed in research, demonstrating various condensation reactions and characterizations. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized via condensation, and its structure confirmed by X-ray diffraction, spectroscopy, and elemental analysis (Sanjeevarayappa et al., 2015).
A study focused on the synthesis and reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides, providing insight into the chemical transformations and structure of similar triazole compounds (Zelenov et al., 2014).
Biological Applications
- The photophysical properties of 2-aryl-1,2,3-triazol-4-carboxylic acids, closely related to the compound , have been explored. These derivatives exhibit bright blue fluorescence, sensitivity to structural changes and microenvironment, and potential as pH sensors in biological research (Safronov et al., 2020).
Pharmaceutical Research
- Triazole derivatives like 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes have been synthesized and studied for potential pharmaceutical applications. Their reactions and transformations in different conditions provide valuable insights for developing new biologically active compounds (Glinyanaya et al., 2021).
Catalysis and Organic Synthesis
In the realm of organic chemistry, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds has been conducted using ruthenium-catalyzed cycloaddition. This research is crucial for the development of peptidomimetics and other biologically active compounds (Ferrini et al., 2015).
Palladium(II) complexes of triazole-based N-heterocyclic carbenes have been synthesized and characterized for their catalytic activity. This highlights the potential of triazole derivatives in catalysis and synthesis (Turek et al., 2014).
properties
IUPAC Name |
5-tert-butyl-1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(15)6-8(9)14/h4-6H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGXSIJIAOFOOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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